molecular formula C29H44O3 B604982 3alpha-Akebonoic acid CAS No. 104777-61-9

3alpha-Akebonoic acid

Cat. No.: B604982
CAS No.: 104777-61-9
M. Wt: 440.67
InChI Key: XWVVPZWKCNXREE-SZZFFQAKSA-N
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Description

3alpha-Akebonoic acid is a naturally occurring triterpenoid compound derived from the pericarps of Akebia trifoliata. It is known for its significant biological activities, including α-glucosidase inhibition, antibacterial properties, and cytotoxicity against various cancer cell lines .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3alpha-Akebonoic acid involves multiple steps, starting from the extraction of the compound from the pericarps of Akebia trifoliata. The process includes purification and crystallization to obtain the pure compound . Specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature.

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant sources, followed by purification using techniques such as chromatography. The compound is then crystallized to achieve the desired purity levels .

Chemical Reactions Analysis

Properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O3/c1-18-9-14-29(24(31)32)16-15-27(5)19(20(29)17-18)7-8-22-26(4)12-11-23(30)25(2,3)21(26)10-13-28(22,27)6/h7,20-23,30H,1,8-17H2,2-6H3,(H,31,32)/t20-,21-,22+,23+,26-,27+,28+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVVPZWKCNXREE-WPLIZOQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(=C)CC5)C(=O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(=C)CC5)C(=O)O)C)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does 3α-Akebonoic acid impact amyloid beta (Aβ) production?

A1: 3α-Akebonoic acid was identified through high-throughput screening as a potential therapeutic agent for Alzheimer's disease. It acts by interfering with the interaction between Presenilin 1 (PS1) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). [] This interaction is crucial for the production of Aβ, a key component of amyloid plaques found in the brains of Alzheimer's patients. By disrupting this interaction, 3α-Akebonoic acid reduces Aβ generation, potentially offering a therapeutic strategy for Alzheimer's disease. []

Q2: What is the relationship between 3α-Akebonoic acid and betulinic acid in the context of Alzheimer's disease research?

A2: Due to the limited natural availability of 3α-Akebonoic acid, researchers turned to the structurally similar and naturally abundant betulinic acid as a starting point for developing more potent inhibitors of the PS1/BACE1 interaction. [] Betulinic acid derivatives were synthesized and evaluated, leading to the identification of compounds with improved potency in reducing Aβ production. This approach highlights the importance of exploring natural product derivatives as potential therapeutic leads for complex diseases like Alzheimer's. []

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